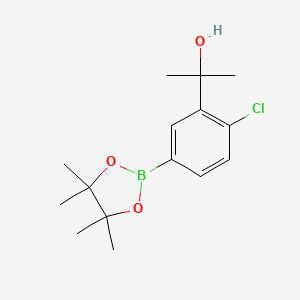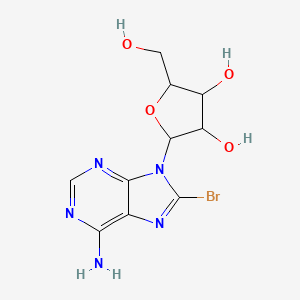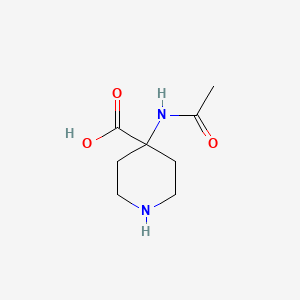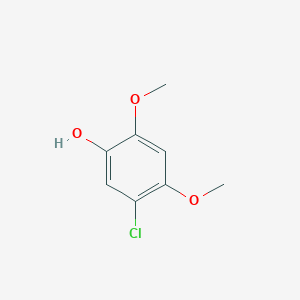
1-(5-Chloropyridin-2-yl)ethan-1-amine
Übersicht
Beschreibung
“1-(5-Chloropyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is also known as "(1R)-1-(5-chloropyridin-2-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The InChI code for “1-(5-Chloropyridin-2-yl)ethan-1-amine” is1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 . This indicates the molecular structure of the compound. The compound has a molecular weight of 156.61 . Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)ethan-1-amine” appears as a yellow to brown liquid . It has a molecular weight of 156.61 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(5-Chloropyridin-2-yl)ethanamine has potential applications in pharmacology due to its structural similarity to pyridine-based compounds that exhibit various biological activities. It could serve as a precursor or intermediate in the synthesis of molecules with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Material Science
In material science, this compound could be used in the development of new materials for optical device applications due to its potential involvement in the synthesis of nonlinear optical (NLO) materials, which are crucial in photonics and optoelectronics .
Biochemistry
In biochemistry, 1-(5-Chloropyridin-2-yl)ethanamine might be utilized as a building block for synthesizing complex organic molecules. Its role in the hydrogenation of nitriles to primary amines underlines its importance as an intermediate for life science products and polymers .
Environmental Science
The compound’s applications in environmental science could be linked to its use in the synthesis of agrochemicals, such as chlorantraniliprole, which is known for its low mammalian toxicity and favorable environmental profile .
Organic Synthesis
In organic synthesis, this compound is valuable as an intermediate in the preparation of pharmaceuticals like Edoxaban, a direct inhibitor of coagulation factor Xa . Its role in the synthesis of optically active amines further emphasizes its significance in medicinal chemistry .
Safety and Hazards
The safety data sheet (SDS) for “1-(5-Chloropyridin-2-yl)ethan-1-amine” suggests avoiding contact with skin and eyes, and not to breathe in mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation . The hazard statements for the compound include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)ethanamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)
![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)









